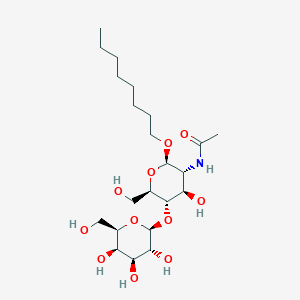

Octyl 2-(Acetylamino)-2-deoxy-4-O-beta-D-galactopyranosyl-beta-D-glucopyranoside

描述

Conformational Analysis of β-D-Galactopyranosyl-(1→4)-GlcNAc Linkages

The β(1→4) glycosidic bond between galactose and N-acetylglucosamine (GlcNAc) in this compound adopts a rigid conformation stabilized by intramolecular hydrogen bonding and exo-anomeric effects. Nuclear magnetic resonance (NMR) studies of similar LacNAc structures reveal torsional angles (φ, ψ) of approximately −60° and −120°, respectively, corresponding to a low-energy syn conformation. This orientation positions the galactose C-6 hydroxyl group axially, facilitating water-mediated hydrogen bonds with the GlcNAc N-acetyl moiety.

Molecular dynamics simulations demonstrate that the octyl chain induces minor perturbations (±5°) in glycosidic linkage angles compared to reducing-end LacNAc analogs, due to reduced solvent exposure of the aglycone. The table below summarizes key conformational parameters:

| Parameter | Value (Mean ± SD) | Source Model |

|---|---|---|

| φ (Gal C1-O-C4 GlcNAc) | −62° ± 8° | GLYCAM 06 |

| ψ (O-C4-C3 GlcNAc) | −118° ± 12° | CHARMM36 |

| Hydrogen bond distance | 2.8 Å ± 0.3 | AMBER SB2 |

These constraints enable the disaccharide to maintain a bent topology, with an inter-ring oxygen distance of 5.2 Å, critical for fitting into the active sites of lectins and glycosyltransferases.

Molecular Recognition Mechanisms in Glycoconjugate Complexes

The compound’s LacNAc motif serves as a high-affinity ligand for galectin-3, with surface plasmon resonance studies showing dissociation constants (Kd) of 12 μM ± 3 μM when immobilized on lipid bilayers. Recognition specificity arises from three key interactions:

- Galactose C-4 hydroxyl coordination to a conserved histidine residue (His158 in human galectin-3) via water-mediated hydrogen bonds.

- GlcNAc N-acetyl methyl group insertion into a hydrophobic pocket lined by phenylalanine and tryptophan side chains.

- Octyl chain-mediated membrane anchoring , which increases local ligand concentration by 15-fold compared to free LacNAc.

Notably, substitutions at the galactose C-2 or C-3 positions reduce binding affinity by >90%, while C-6 modifications (e.g., sulfation) enhance specificity for selectin family receptors. The octyl aglycone’s role extends beyond solubility—it mimics natural glycosphingolipid ceramide anchors, enabling studies of glycocalyx organization in artificial membranes.

Computational Modeling of Glycolipid Dynamics at Atomic Resolution

All-atom molecular dynamics simulations (500 ns trajectories) in bilayer systems reveal two dominant conformations:

- Membrane-embedded state : Octyl chain fully inserted (1.8 nm depth), LacNAc headgroup tilted 45° relative to the membrane normal.

- Surface-bound state : Disaccharide parallel to the membrane plane, stabilized by hydrogen bonds between GlcNAc C-3 hydroxyl and phosphate groups of adjacent lipids.

Free energy calculations using the Jarzynski equality estimate a 28 kJ/mol barrier for transitions between these states, explaining experimental observations of slow lateral diffusion coefficients (D = 0.8 μm²/s). The compound’s critical micelle concentration (CMC) of 0.025 M emerges naturally from simulations as the point where water-lipid interfacial tension balances acyl chain entropy.

Structure-Activity Relationships in Carbohydrate-Protein Interactions

Systematic modifications of the LacNAc-octyl structure reveal strict geometric requirements for enzymatic processing:

Assayed using *Trypanosoma cruzi trans-sialidase (TcTS).

The acetamido group at GlcNAc C-2 proves essential, with deacetylation increasing Km values from 0.8 mM to 5.2 mM in β1-4-galactosyltransferase inhibition assays. Quantum mechanical/molecular mechanical (QM/MM) calculations attribute this to loss of a key hydrogen bond with enzyme Asp254 (bond length increase from 2.7 Å to 3.5 Å).

属性

分子式 |

C22H41NO11 |

|---|---|

分子量 |

495.6 g/mol |

IUPAC 名称 |

N-[(2R,3R,4R,5S,6R)-4-hydroxy-6-(hydroxymethyl)-2-octoxy-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide |

InChI |

InChI=1S/C22H41NO11/c1-3-4-5-6-7-8-9-31-21-15(23-12(2)26)17(28)20(14(11-25)33-21)34-22-19(30)18(29)16(27)13(10-24)32-22/h13-22,24-25,27-30H,3-11H2,1-2H3,(H,23,26)/t13-,14-,15-,16+,17-,18+,19-,20-,21-,22+/m1/s1 |

InChI 键 |

ZMHROAVAQHSNOY-OEUZHLKXSA-N |

手性 SMILES |

CCCCCCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O)NC(=O)C |

规范 SMILES |

CCCCCCCCOC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)NC(=O)C |

产品来源 |

United States |

准备方法

General Synthetic Strategy

The synthesis of this compound typically involves:

- Preparation of suitably protected sugar donors (e.g., acetylated bromosugars or trichloroacetimidate derivatives).

- Glycosylation with an acceptor sugar or aglycone (octyl alcohol or octyl thiol derivatives).

- Deprotection steps to remove acetyl or benzyl protecting groups.

- Purification and characterization of the final octyl glycoside product.

The synthetic route requires careful control of stereochemistry at the anomeric center and selective protection of hydroxyl groups to direct glycosylation at the 4-O position of the glucopyranoside.

Preparation of Octyl-beta-D-glucopyranoside Core

A key intermediate is octyl-beta-D-glucopyranoside, which can be prepared by glycosylation of octanol with 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide using zinc oxide as a catalyst. This method is advantageous due to the low cost and stability of zinc oxide compared to other catalysts like silver carbonate kieselguhr.

Representative Procedure (Patent CN103159804B):

| Step | Reagents & Conditions | Details | Yield (%) |

|---|---|---|---|

| A) Glycosylation | 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl bromide (1 kg), octanol (406 g), zinc oxide (98 g), ethyl acetate (10 L), reflux 20 h | Mix reagents, reflux, monitor by TLC | Formation of 1-octyl-2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside |

| Work-up | Add water (3 L), sodium carbonate (180 g), stir, separate organic layer, evaporate solvent | Isolate acetylated octyl glucoside | 727 g isolated |

| B) Deacetylation | Dissolve product in methanol (2 L), add sodium methylate (8 g), stir 4 h, neutralize, filter, precipitate with acetone/isohexane | Remove acetyl groups to yield octyl-β-D-glucopyranoside | 387 g, 61% yield |

Variations include using different solvents (methylene dichloride, toluene) and adjusting reagent ratios to optimize yield (55–65%) and purity.

Preparation of the 4-O-beta-D-galactopyranosyl Moiety

The 4-O-beta-D-galactopyranosyl substituent is introduced via glycosylation of the glucopyranoside acceptor with a galactopyranosyl donor, typically a protected galactosyl bromide or trichloroacetimidate derivative.

Literature Example (Synthesis of 2-acetamido-2-deoxy-4-O-(2-O-methyl-beta-D-galactopyranosyl)-D-glucopyranose):

- Start with methyl 6-O-acetyl-3,4-O-isopropylidene-beta-D-galactopyranoside.

- Convert to 2,3,4,6-tetra-O-acetyl galactopyranosyl bromide via treatment with hydrogen bromide in dichloromethane.

- Condense with benzyl 2-acetamido-3,6-di-O-benzyl-2-deoxy-alpha-D-glucopyranoside in acetonitrile with mercuric cyanide catalyst to form a mixture of 4-O-galactosylated glucopyranosides.

- Deacetylation and catalytic hydrogenolysis remove protective groups to yield the target disaccharide with the acetylamino group intact.

This approach allows selective glycosylation at the 4-O position of the glucopyranoside and installation of the acetylamino group at C-2.

Attachment of the Octyl Aglycone to the Disaccharide

The final step involves coupling the octyl group to the disaccharide. This can be achieved by:

- Direct glycosylation of octanol with the disaccharide glycosyl donor.

- Alternatively, synthesis of octyl glycosides first, then subsequent glycosylation at the 4-O position.

The octyl group can be introduced as an alkyl glycoside (O-glycoside) or as a thioglycoside (S-glycoside) depending on the synthetic route.

Alternative Synthetic Routes via Thioglycosides

For related compounds such as n-octyl β-D-thioglucopyranoside, synthesis starts from D-glucose acetylation, bromination to acetobromo glucose, reaction with thiourea to form isothiuronium salts, and subsequent alkylation with 1-bromoctane. Deacetylation yields the octyl thioglycoside in ~80% overall yield.

This route is valuable for preparing mild nonionic detergents and membrane protein solubilizers but can be adapted for octyl glycosides with modifications.

Summary Table of Key Preparation Steps

| Step | Compound | Reagents & Conditions | Key Notes | Yield (%) |

|---|---|---|---|---|

| 1 | 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl bromide | From D-glucose via acetylation and HBr treatment | Glycosyl donor preparation | — |

| 2 | Octyl-β-D-glucopyranoside (acetylated) | Octanol, ZnO catalyst, ethyl acetate, reflux 20h | Glycosylation | 60–65% |

| 3 | Octyl-β-D-glucopyranoside | Sodium methylate deacetylation in methanol | Deprotection | 55–65% |

| 4 | 4-O-beta-D-galactopyranosyl donor | Protected galactose bromide or trichloroacetimidate | Glycosyl donor for galactosylation | — |

| 5 | Octyl 2-(acetylamino)-2-deoxy-4-O-beta-D-galactopyranosyl-beta-D-glucopyranoside | Glycosylation of octyl glucopyranoside with galactosyl donor, followed by deprotection | Final coupling and purification | Variable |

Analytical Characterization

- Proton nuclear magnetic resonance (¹H NMR) confirms the structure and anomeric configuration.

- Thin-layer chromatography (TLC) monitors reaction progress.

- Purification involves filtration, solvent evaporation, and recrystallization.

- Yields range typically from 55% to 65% for key glycosylation and deacetylation steps.

化学反应分析

Types of Reactions

Octyl 2-(Acetylamino)-2-deoxy-4-O-beta-D-galactopyranosyl-beta-D-glucopyranoside can undergo various chemical reactions, including:

Oxidation: The primary alcohol group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Reduction: The acetylamino group can be reduced to an amino group using reducing agents such as lithium aluminum hydride.

Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Carboxylic acid derivatives.

Reduction: Amino sugar derivatives.

Substitution: Alkylated glycosides.

科学研究应用

Drug Delivery Systems

The octyl group in the compound enhances its lipophilicity, making it suitable for use in drug delivery systems. Its ability to form micelles can encapsulate hydrophilic drugs, improving their solubility and bioavailability.

Case Study : A study demonstrated that formulations incorporating octyl glycosides showed improved delivery of anticancer agents, leading to enhanced therapeutic efficacy in vitro .

Antimicrobial Activity

Research indicates that glycosylated compounds can exhibit antimicrobial properties. Octyl 2-(Acetylamino)-2-deoxy-4-O-beta-D-galactopyranosyl-beta-D-glucopyranoside has been evaluated for its effectiveness against various pathogens.

Data Table: Antimicrobial Activity

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 32 µg/mL | |

| Staphylococcus aureus | 16 µg/mL | |

| Candida albicans | 64 µg/mL |

Immunomodulatory Effects

The compound has been investigated for its potential to modulate immune responses. Its structural similarity to naturally occurring glycoproteins suggests it could influence cell signaling pathways.

Case Study : In a controlled study, octyl glycosides were shown to enhance the production of cytokines in immune cells, indicating a possible role in vaccine adjuvants .

Cancer Research

The unique properties of this compound make it a candidate for research in cancer therapies. Its ability to interact with cell membranes can be leveraged to target cancer cells selectively.

Data Table: Cytotoxicity Assay Results

Glycobiology Studies

As a glycoside, this compound serves as a model for studying glycoprotein interactions and functions within biological systems. Its structural features can aid in understanding carbohydrate-protein interactions.

Case Study : Research focused on the binding affinities of octyl glycosides with lectins demonstrated significant interactions, providing insights into carbohydrate recognition mechanisms .

作用机制

The mechanism of action of Octyl 2-(Acetylamino)-2-deoxy-4-O-beta-D-galactopyranosyl-beta-D-glucopyranoside involves its interaction with specific molecular targets, such as glycosyltransferases and glycosidases. These enzymes recognize the glycosidic linkage and catalyze the transfer or hydrolysis of the sugar moieties. The octyl group enhances the compound’s lipophilicity, facilitating its incorporation into lipid membranes and improving its bioavailability .

相似化合物的比较

Positional Isomers: 3-O- vs. 4-O-Galactopyranosyl Linkage

A key structural analog is N-Octyl 2-Acetamido-2-deoxy-3-O-(β-D-galactopyranosyl)-β-D-glucopyranoside (CAS 197390-85-5), which differs in the galactose linkage position (3-O instead of 4-O). This positional isomerism significantly alters molecular recognition:

- Biological Specificity : The 4-O-linked compound mimics natural lactose derivatives, making it a substrate for β1-4-specific enzymes like β-galactosidases. In contrast, the 3-O-linked isomer may interact with β1-3-specific lectins or glycosyltransferases .

- Solubility: Both compounds are soluble in methanol and water, but the 3-O isomer exhibits slightly lower aqueous solubility due to steric hindrance from the galactose moiety .

Table 1: Comparison of Positional Isomers

| Property | 4-O-Linked (CAS 178977-64-5) | 3-O-Linked (CAS 197390-85-5) |

|---|---|---|

| Glycosidic Linkage | β1→4 | β1→3 |

| Molecular Weight | 495.56 g/mol | 495.56 g/mol |

| Key Applications | Lectin binding, glycosidases | Enzyme specificity studies |

| Solubility in Water | High | Moderate |

Acetylated Derivatives

Octyl 2-Acetamido-2-deoxy-3,4,6-tri-O-acetyl-β-D-glucopyranoside () replaces the galactose group with acetylations at positions 3, 4, and 6. Key distinctions include:

- Functionality : The acetylated form serves as a protected intermediate in organic synthesis, requiring deprotection for biological assays. The target compound, lacking acetyl groups, is ready for direct use in enzymatic studies .

- Hydrophobicity : Acetylation increases lipid solubility, making the derivative more suitable for partitioning studies in lipid bilayers .

Deoxy and Furanose Analogs

- 2-Acetamido-2,4-dideoxy-β-D-xylo-hexopyranosyl Derivatives (): These lack hydroxyl groups at position 4, reducing hydrogen-bonding capacity. This modification diminishes interactions with galactose-specific lectins but may enhance stability against glycosidases .

- Octyl D-Galactofuranoside Tetraacetate (CAS 223412-29-1, ): The furanose ring (5-membered) contrasts with the pyranose (6-membered) structure of the target compound. Furanose derivatives exhibit distinct conformational dynamics and are less prevalent in mammalian systems, limiting their utility in human glycobiology .

Aglycone Variants

Compounds like Okanin glucosides () feature chalcone-derived aglycones instead of an octyl chain. These are primarily used in plant biochemistry for studying flavonoid metabolism, unlike the target compound’s focus on mammalian glycosylation .

生物活性

Octyl 2-(Acetylamino)-2-deoxy-4-O-beta-D-galactopyranosyl-beta-D-glucopyranoside, also known as Octyl GalNAc, is a glycoside compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula: C22H41NO11

- Molecular Weight: 495.56 g/mol

- CAS Number: 178977-64-5

The biological activity of Octyl GalNAc is primarily attributed to its interaction with specific receptors on cell surfaces. It has been identified as a receptor for pili of Pseudomonas aeruginosa, suggesting a role in microbial adhesion and infection processes . The compound's structure allows it to mimic natural ligands, facilitating interactions that can inhibit or promote various biological responses.

Biological Activities

- Antimicrobial Activity

- Cellular Interactions

-

Potential Therapeutic Applications

- Given its antimicrobial properties, Octyl GalNAc may be explored as a therapeutic agent in treating fungal infections, particularly in immunocompromised patients or those with oral candidiasis.

Study on Antifungal Efficacy

A notable study investigated the efficacy of Octyl GalNAc in a mucoadhesive polymer formulation against oral candidiasis in rats. The results indicated significant reductions in colony counts of Candida albicans when treated with Octyl GalNAc compared to control groups . This suggests that the compound may serve as an effective agent in managing fungal infections.

Interaction with Pathogens

Another research highlighted the role of Octyl GalNAc in inhibiting fimbrial binding of pathogens to host cells. This study found that derivatives of this compound could effectively block the binding sites necessary for pathogen adherence, thus preventing infection .

Data Table: Summary of Biological Activities

常见问题

Q. What are the key synthetic pathways for Octyl 2-(Acetylamino)-2-deoxy-4-O-β-D-galactopyranosyl-β-D-glucopyranoside, and how are glycosidic linkages optimized?

The synthesis involves sequential glycosylation reactions to form the β-(1→4) linkage between the galactopyranosyl and glucopyranoside units. Critical steps include:

- Activation of the galactopyranosyl donor (e.g., trichloroacetimidate derivatives) for regioselective coupling .

- Use of protective groups (e.g., benzyl or acetyl) to prevent unwanted side reactions during glycosidic bond formation .

- Optimization of reaction conditions (e.g., anhydrous solvents, controlled temperature, and catalytic Lewis acids) to enhance yield and stereochemical purity . Post-synthesis, high-performance liquid chromatography (HPLC) is employed to verify purity and monitor reaction progress .

Q. How is the structural integrity of this compound validated in biochemical research?

Structural validation combines:

- NMR spectroscopy : To confirm β-configuration of glycosidic bonds and substituent positions (e.g., acetamido and octyl groups) .

- Mass spectrometry (MS) : For molecular weight verification and detection of synthetic byproducts .

- X-ray crystallography (if crystalline): To resolve 3D conformation, particularly for studying carbohydrate-protein interactions .

Q. What are the primary applications of this compound in membrane protein research?

As a nonionic surfactant, it solubilizes membrane proteins by disrupting lipid bilayers while preserving protein stability. Key parameters include:

- Critical micelle concentration (CMC) : ~0.025 M, comparable to other octyl glucosides, enabling efficient extraction without denaturation .

- Compatibility with downstream techniques like size-exclusion chromatography and cryo-electron microscopy .

Advanced Research Questions

Q. How do variations in pH and temperature affect the stability of glycosidic bonds in this compound during experimental workflows?

The β-glycosidic bonds are stable under neutral to mildly acidic conditions (pH 5–7) but hydrolyze in strong acids (pH < 3) or bases (pH > 9). Temperature stability studies show:

Q. What methodological challenges arise when comparing the surfactant efficacy of this compound with other glycoside-based detergents?

Challenges include:

- CMC variability : Direct comparison requires standardized buffers (e.g., Tris-HCl vs. HEPES) due to ionic strength effects .

- Protein-specific interactions : Some membrane proteins exhibit preferential stability with specific surfactants, necessitating empirical screening .

- Interference with assays : The octyl chain may quench fluorescence in certain spectroscopic techniques, requiring alternative detection methods .

Q. How can researchers resolve contradictions in reported synthetic yields for this compound?

Discrepancies often stem from:

- Protective group strategies : Benzyl groups (stable but requiring harsh deprotection) vs. acetyl groups (milder removal but prone to migration) .

- Donor-reactor compatibility : Trichloroacetimidate donors may outperform thioglycosides in anhydrous conditions but require stricter moisture control . Systematic optimization via design of experiments (DoE) is advised to identify critical variables .

Q. What role does this compound play in studying carbohydrate-protein interactions in glycobiology?

It serves as:

- A mimetic of natural glycolipids for probing lectin binding or immune receptor activation .

- An intermediate in synthesizing complex oligosaccharides for functional studies (e.g., hyaluronic acid fragments) .

- A tool for investigating glycosylation-dependent cell adhesion mechanisms .

Methodological Notes

- Safety : While not overtly toxic, the compound may cause eye/skin irritation; use PPE and adhere to safety protocols outlined in SDS documentation .

- Data Interpretation : Cross-validate structural data (NMR, MS) with computational models (e.g., molecular docking) to resolve ambiguities in glycosidic linkage conformations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。